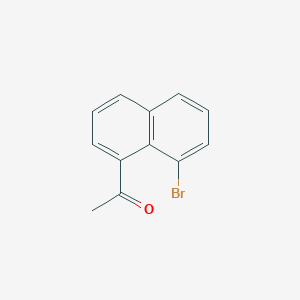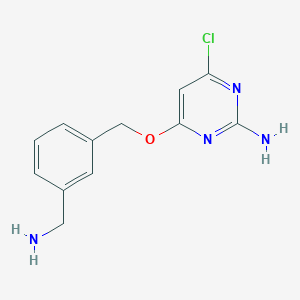![molecular formula C11H20BrNOSSi B13672075 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole is a synthetic organic compound that features a thiazole ring substituted with a bromo group and a tert-butyldimethylsilyl-protected hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminothiazole derivative.
Protection of the Hydroxyethyl Group: The hydroxyethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the tert-butyldimethylsilyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to reveal the free hydroxyethyl group.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid (HCl).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new thiazole derivatives with different substituents at the 4-position.
Deprotection: Formation of 4-Bromo-2-[2-hydroxyethyl]thiazole.
Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.
Applications De Recherche Scientifique
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
4-Bromo-2-tert-butylaniline: Contains a bromo group and a tert-butyl group but lacks the thiazole ring and the hydroxyethyl group.
(4-Bromophenoxy)-tert-butyldimethylsilane: Features a bromo-substituted phenoxy group with a tert-butyldimethylsilyl group.
Uniqueness
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole is unique due to the presence of both the thiazole ring and the tert-butyldimethylsilyl-protected hydroxyethyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H20BrNOSSi |
|---|---|
Poids moléculaire |
322.34 g/mol |
Nom IUPAC |
2-(4-bromo-1,3-thiazol-2-yl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H20BrNOSSi/c1-11(2,3)16(4,5)14-7-6-10-13-9(12)8-15-10/h8H,6-7H2,1-5H3 |
Clé InChI |
DBMVJTDBGHYGCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC1=NC(=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)







![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
